1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of sulfonyl tetrahydroquinolines This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring system, which is further substituted with a 2,4-dimethylphenyl group
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models .
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzenesulfonyl chloride and tetrahydroquinoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.
Chemical Reactions Analysis
1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and chemical entities.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets, such as enzymes or receptors, which may lead to the development of new drugs.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, such as dyes, pigments, and polymers. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-[(2,4-dimethylphenyl)sulfonyl]-piperazine: This compound has a similar sulfonyl group attached to a piperazine ring system. It is studied for its potential antidepressant and anxiolytic properties.
1-[(2,4-dimethylphenyl)sulfonyl]-benzene: This compound has a sulfonyl group attached to a benzene ring. It is used in the synthesis of various organic molecules and as an intermediate in chemical reactions.
1-[(2,4-dimethylphenyl)sulfonyl]-pyridine: This compound has a sulfonyl group attached to a pyridine ring
The uniqueness of this compound lies in its tetrahydroquinoline ring system, which imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-9-10-17(14(2)12-13)21(19,20)18-11-5-7-15-6-3-4-8-16(15)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGXZKFYGORTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183617 | |
Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438225-44-6 | |
Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438225-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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